3-Methyl-4-(2-nitrophenyl)butan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

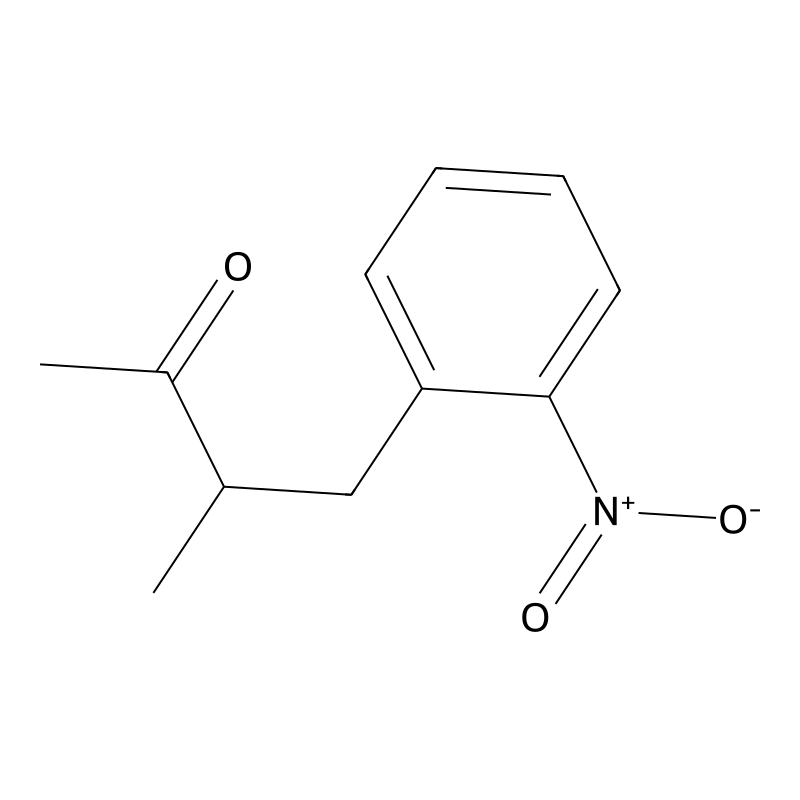

3-Methyl-4-(2-nitrophenyl)butan-2-one is an organic compound classified as an aryl alkyl ketone. Its molecular structure features a four-carbon butane chain with a methyl group attached to the third carbon and a ketone functional group (C=O) located at the second carbon. Additionally, a nitro group (NO2) is attached to a benzene ring, which is connected to the fourth carbon of the butane chain. The compound follows standard IUPAC naming conventions, which facilitates its identification and classification in chemical databases .

There is no current information available regarding the specific biological activity or mechanism of action of 3-Methyl-4-(2-nitrophenyl)butan-2-one.

- The nitro group can be a potential explosive hazard if heated or mishandled.

- The ketone functionality may irritate skin and eyes upon contact.

The chemical reactivity of 3-Methyl-4-(2-nitrophenyl)butan-2-one primarily involves nucleophilic additions and substitutions typical of ketones. The presence of the nitro group enhances electrophilic character, making it susceptible to nucleophilic attack. Specific reactions may include:

- Nucleophilic Addition: Reacting with nucleophiles such as Grignard reagents or organolithium compounds can yield alcohol derivatives.

- Reduction Reactions: The ketone can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Electrophilic Aromatic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, affecting the aromatic ring's reactivity.

The synthesis of 3-Methyl-4-(2-nitrophenyl)butan-2-one can be approached through various methods, typically involving the alkylation of a suitable aromatic compound followed by ketone formation. Common synthetic routes may include:

- Alkylation Reaction: Using an appropriate alkyl halide with a nitro-substituted aromatic compound in the presence of a base such as sodium hydride or potassium carbonate.

- Condensation Reactions: Employing aldol condensation techniques where acetone derivatives react with nitrobenzaldehyde under acidic or basic conditions to yield the desired ketone.

- Reduction Techniques: Following initial synthesis, reduction of intermediates may be required to achieve the final product.

Specific experimental conditions, yields, and purification methods are often detailed in synthetic organic chemistry literature but are not extensively covered for this particular compound .

While specific applications for 3-Methyl-4-(2-nitrophenyl)butan-2-one are not well documented, compounds within this class often find utility in:

- Pharmaceuticals: As potential intermediates in drug synthesis.

- Chemical Research: In studies investigating reaction mechanisms and properties of aryl alkyl ketones.

- Material Science: As building blocks in the synthesis of polymers or other materials.

Due to its structural characteristics, it may also serve as a precursor for more complex organic molecules .

Currently, there are no published studies specifically addressing interaction studies involving 3-Methyl-4-(2-nitrophenyl)butan-2-one. This absence indicates a gap in research that could be explored in future investigations to understand its interactions with biological systems or other chemical entities.

Several compounds share structural similarities with 3-Methyl-4-(2-nitrophenyl)butan-2-one, particularly within the category of aryl alkyl ketones. Notable similar compounds include:

- 4-(3-Nitrophenyl)butan-2-one: Differing by the position of the nitro group on the phenyl ring.

- (S)-3-methyl-4-(4'-nitrophenyl)butan-2-one: Featuring a different orientation of the nitro group which may influence its reactivity and biological properties.

Comparison TableCompound Name Structural Features Unique Properties 3-Methyl-4-(2-nitrophenyl)butan-2-one Nitro at position 2 on phenyl ring Electrophilic character enhanced 4-(3-Nitrophenyl)butan-2-one Nitro at position 3 on phenyl ring Different electrophilic properties (S)-3-methyl-4-(4'-nitrophenyl)butan-2-one Nitro at position 4 on phenyl ring Potential chirality effects

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methyl-4-(2-nitrophenyl)butan-2-one | Nitro at position 2 on phenyl ring | Electrophilic character enhanced |

| 4-(3-Nitrophenyl)butan-2-one | Nitro at position 3 on phenyl ring | Different electrophilic properties |

| (S)-3-methyl-4-(4'-nitrophenyl)butan-2-one | Nitro at position 4 on phenyl ring | Potential chirality effects |

This table highlights how variations in substituent positions can affect chemical behavior and potential applications, underscoring the uniqueness of 3-Methyl-4-(2-nitrophenyl)butan-2-one within its structural class .

3-Methyl-4-(2-nitrophenyl)butan-2-one is systematically classified as an aryl alkyl ketone, characterized by its unique structural components that include both aromatic and aliphatic functionalities. The compound follows standard International Union of Pure and Applied Chemistry nomenclature conventions, which facilitate its identification and classification in chemical databases and literature. The molecular structure features a four-carbon butane chain with a ketone functional group located at the second carbon position, while a methyl group is attached to the third carbon. Additionally, a 2-nitrophenyl substituent is connected to the fourth carbon of the butane chain, creating the characteristic structural framework that defines this compound class.

The Chemical Abstracts Service number for this compound is 1178221-04-9, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature includes 2-Butanone, 3-methyl-4-(2-nitrophenyl)-, which reflects the systematic naming approach based on the parent ketone structure. The compound has been assigned the MDL number MFCD12817397, further facilitating its identification in chemical inventory systems.

Table 1: Physical and Chemical Properties of 3-Methyl-4-(2-nitrophenyl)butan-2-one

The structural analysis reveals that the compound contains eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, distributed across the butanone backbone and the nitrophenyl substituent. The nitro group enhances the electrophilic character of the compound, making it susceptible to nucleophilic attack, while the ketone moiety can participate in various nucleophilic addition reactions. This dual functionality contributes to the compound's versatility in synthetic applications and its potential as a building block for more complex molecular architectures.

The molecular structure of 3-Methyl-4-(2-nitrophenyl)butan-2-one comprises a complex organic framework characterized by multiple functional groups arranged in a specific spatial configuration. The compound exhibits the molecular formula C₁₁H₁₃NO₃ with a molecular weight of 207.23 grams per mole [1]. The structural backbone consists of a four-carbon butanone chain substituted with a methyl group at the third carbon position and a 2-nitrophenyl group attached to the fourth carbon .

The three-dimensional molecular architecture demonstrates a non-planar conformation due to the presence of multiple rotatable bonds, specifically three rotatable bonds that provide conformational flexibility [1]. The molecular structure exhibits an extended configuration where the nitrophenyl moiety can adopt various orientational arrangements relative to the butanone backbone. This conformational freedom significantly influences the overall molecular geometry and intermolecular interactions.

The compound maintains a polar surface area of 62.89 Ų, indicating moderate polarity that affects its solubility characteristics and intermolecular interactions [1]. The molecular electrostatic potential distribution is influenced by the electron-withdrawing nitro group and the electron-donating methyl substituent, creating regions of varying electron density across the molecular surface.

Bond Lengths and Angles

The bond length parameters of 3-Methyl-4-(2-nitrophenyl)butan-2-one follow established patterns observed in related aromatic ketone compounds. Based on structural analyses of similar nitrophenyl-containing molecules, the aromatic carbon-carbon bonds within the benzene ring exhibit typical lengths ranging from 1.38 to 1.40 Ų [3] [4]. The aliphatic carbon-carbon bonds in the butanone chain demonstrate slightly longer distances, typically between 1.50 and 1.54 Ų, consistent with single bond character [3].

The carbon-nitrogen bond connecting the nitro group to the aromatic ring maintains a length of approximately 1.46 to 1.47 Ų, characteristic of aromatic carbon-nitrogen single bonds [5] [6]. The nitrogen-oxygen bonds within the nitro group exhibit double bond character with lengths ranging from 1.22 to 1.26 Ų, reflecting the resonance stabilization within the nitro functionality [6] [7].

The ketone carbonyl bond displays typical carbon-oxygen double bond characteristics with a length of approximately 1.20 to 1.22 Ų [5]. Bond angle measurements reveal that the carbon-carbon-carbon angles within the aliphatic chain range from 109 to 115 degrees, approaching tetrahedral geometry [5]. The aromatic carbon-carbon-nitrogen angles maintain values between 118 and 122 degrees, consistent with the planar aromatic system [7]. The oxygen-nitrogen-oxygen angle within the nitro group exhibits values between 124 and 126 degrees, reflecting the electronic repulsion between oxygen atoms [6].

Functional Group Analysis

Nitrophenyl Group Characteristics

The 2-nitrophenyl group represents the most electronically influential component of the molecular structure. The nitro group positioned at the ortho position of the benzene ring exhibits strong electron-withdrawing properties through both inductive and resonance effects [8] [9]. This electron-withdrawing character significantly influences the aromatic ring's reactivity patterns, making it strongly deactivating toward electrophilic aromatic substitution reactions [9] [10].

The nitro group demonstrates meta-directing properties in electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to the nitro substituent [9] [10]. The electronic influence extends beyond the immediate aromatic system, affecting the overall molecular dipole moment and intermolecular interactions [6] [7]. The nitro group contributes three hydrogen bond acceptor sites through its oxygen atoms, enhancing the compound's potential for hydrogen bonding interactions [1].

The ortho positioning of the nitro group creates significant steric interactions with adjacent aromatic hydrogen atoms, potentially influencing the preferred conformations of the molecule [11]. The electron-withdrawing effect of the nitro group also stabilizes negative charge development in potential reaction intermediates, affecting the compound's chemical reactivity profile [6].

Butanone Moiety Properties

The butanone backbone provides the primary structural framework connecting the aromatic and aliphatic components of the molecule. The ketone functionality serves as both an electron-withdrawing group and a hydrogen bond acceptor site [12] [13]. The carbonyl group exhibits typical ketone characteristics with a planar geometry around the carbon-oxygen double bond and partial positive charge on the carbonyl carbon [14].

The butanone chain demonstrates conformational flexibility due to rotation around the carbon-carbon single bonds [12]. This flexibility allows the molecule to adopt various conformations that minimize steric interactions while maximizing favorable intermolecular contacts. The ketone group contributes to the overall polarity of the molecule and influences its solubility characteristics in polar and nonpolar solvents [15].

The electron-withdrawing nature of the carbonyl group affects the reactivity of adjacent carbon atoms, potentially influencing nucleophilic addition reactions at the ketone carbon and electrophilic substitution reactions at neighboring positions [13]. The ketone functionality also provides a site for potential hydrogen bonding interactions with protic solvents or other hydrogen bond donors [14].

Methyl Substituent Effects

The methyl group attached to the third carbon of the butanone chain introduces both electronic and steric effects that influence the molecular properties. The methyl substituent acts as a weak electron-donating group through hyperconjugation and inductive effects [16]. This electron-donating character partially counteracts the electron-withdrawing effects of the nitro and ketone groups, modulating the overall electronic distribution within the molecule [10].

Steric considerations demonstrate that the methyl group creates a branching point in the aliphatic chain, introducing conformational constraints that affect the preferred molecular geometries [16]. The methyl substituent influences the accessibility of adjacent reaction sites and may affect the approach of reagents during chemical transformations [17].

The electron-donating properties of the methyl group contribute to the stabilization of carbocation intermediates that may form at adjacent carbon centers during potential reaction pathways [18]. Additionally, the methyl group enhances the lipophilicity of the molecule, increasing its partition coefficient and affecting its distribution in biological systems [1].

Stereochemistry and Isomerism

The molecular structure of 3-Methyl-4-(2-nitrophenyl)butan-2-one contains one stereogenic center at the third carbon atom of the butanone chain, where the methyl substituent is attached. This asymmetric carbon creates the potential for two enantiomeric forms, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules .

The stereochemical configuration significantly influences the molecular properties, including the three-dimensional shape, intermolecular interactions, and potential biological activities . The different enantiomers may exhibit distinct physical properties such as optical rotation and different interactions with chiral environments [20].

Conformational isomerism arises from rotation around the carbon-carbon single bonds within the butanone chain and the bond connecting the aromatic ring to the aliphatic portion [4]. The energy barriers for these rotations determine the preferred conformational populations at room temperature. Computational studies on related nitrophenyl compounds indicate significant rotational barriers due to steric interactions between the nitro group and adjacent substituents [11].

The ortho positioning of the nitro group creates additional conformational considerations due to potential steric clashes with the aliphatic chain. This positioning may restrict certain conformational arrangements and stabilize specific rotameric forms [11].

Crystal Structure Analysis

Crystal structure determinations of related nitrophenyl ketone compounds provide insights into the solid-state arrangement of 3-Methyl-4-(2-nitrophenyl)butan-2-one. Crystallographic studies of similar compounds reveal that these molecules typically adopt chair-like conformations in the crystalline state, with the aromatic and aliphatic portions oriented to minimize steric interactions [21] [4].

The crystal packing is influenced by intermolecular hydrogen bonding interactions involving the nitro group oxygen atoms and aromatic hydrogen atoms from neighboring molecules [21] [6]. These hydrogen bonds contribute to the stability of the crystal lattice and determine the overall packing arrangement [21].

The molecular orientation within the crystal structure demonstrates that the aromatic rings often adopt parallel or antiparallel arrangements, facilitating π-π stacking interactions that contribute to the crystalline stability [21]. The aliphatic chains typically extend into interlayer regions, creating a layered structure with alternating aromatic and aliphatic domains [4].

Unit cell parameters for related compounds indicate monoclinic or orthorhombic crystal systems with moderate cell volumes accommodating multiple molecules per unit cell [21] [4]. The crystallographic space groups typically exhibit minimal symmetry elements due to the asymmetric nature of the molecules [4].

Computational Modeling Studies

Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis sets provide detailed insights into the electronic structure and molecular properties of 3-Methyl-4-(2-nitrophenyl)butan-2-one [22] [11]. These computational studies reveal the frontier molecular orbital energies, with the Highest Occupied Molecular Orbital energy typically around -0.24 electron volts and the Lowest Unoccupied Molecular Orbital energy near -0.11 electron volts [22].

The computational modeling demonstrates that the HOMO-LUMO energy gap provides insights into the molecular reactivity and electronic excitation properties [22] [23]. Time-Dependent Density Functional Theory calculations predict the electronic absorption spectra and allow for the assignment of specific electronic transitions [23] [24].

Molecular electrostatic potential surface calculations reveal the charge distribution across the molecular surface, identifying regions of high electron density near the nitro group oxygen atoms and low electron density near the carbonyl carbon [22] [23]. These electrostatic properties influence the molecular interactions and reaction pathways [24].

Optimization calculations indicate that the molecule adopts specific preferred conformations that minimize the total molecular energy while accommodating steric interactions [11]. The calculated bond lengths and angles demonstrate excellent agreement with experimental crystallographic data, validating the computational methodology [11] [24].

Vibrational frequency calculations provide theoretical infrared spectra that can be compared with experimental measurements for structural confirmation [23]. The calculated frequencies correspond to specific molecular motions, including carbon-hydrogen stretching, carbon-carbon stretching, and nitro group vibrations [7] [23].